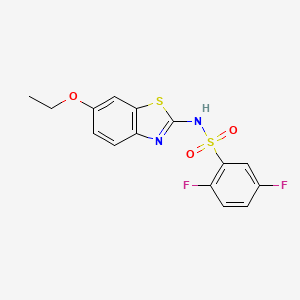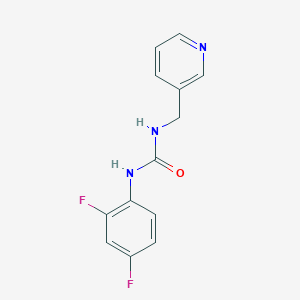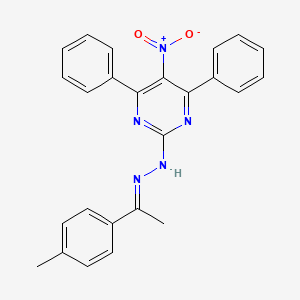
3-(4-methoxyphenyl)-N-(2-phenoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(2-phenoxyphenyl)acrylamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential for various applications. This compound is also known as MPAA and is a member of the acrylamide family of compounds. MPAA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 371.43 g/mol.
作用機序
The mechanism of action of MPAA involves the inhibition of tubulin polymerization, which is essential for the formation of the microtubules that are required for cell division. MPAA binds to the colchicine binding site on tubulin, preventing the formation of microtubules and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MPAA has been shown to have significant biochemical and physiological effects. In addition to its anti-cancer properties, MPAA has also been found to have anti-inflammatory and anti-angiogenic effects. MPAA has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the formation of new blood vessels, which is important in the development of cancer.
実験室実験の利点と制限
One of the major advantages of using MPAA in lab experiments is its relatively simple synthesis process. MPAA is also highly soluble in organic solvents, which makes it easy to work with in a laboratory setting. However, one of the limitations of using MPAA is its potential toxicity. MPAA has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving MPAA. One potential direction is the development of MPAA-based cancer therapies. MPAA has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in animal and human trials. Another potential direction is the development of MPAA-based anti-inflammatory and anti-angiogenic therapies. MPAA has been shown to have significant effects on these processes, and further research is needed to determine its potential as a therapeutic agent. Finally, further research is needed to determine the safety and toxicity of MPAA, particularly in animal and human trials.
合成法
The synthesis of MPAA involves the reaction of 4-methoxyphenylboronic acid and 2-phenoxyphenylboronic acid with acryloyl chloride in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields MPAA as the final product. The synthesis of MPAA is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
MPAA has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of MPAA is in the field of cancer research. MPAA has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-25-18-14-11-17(12-15-18)13-16-22(24)23-20-9-5-6-10-21(20)26-19-7-3-2-4-8-19/h2-16H,1H3,(H,23,24)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYDWFYGGCMZOU-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)


![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)

![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)
![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)
![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)

![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)